molecular formula C15H13FO3 B8213480 3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8213480
M. Wt: 260.26 g/mol
InChI Key: ZXYJURCHUHFGSJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with the molecular formula C15H13FO3 It is a derivative of biphenyl, featuring an ethoxy group at the 3-position, a fluoro group at the 2’-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Reagents: 3-Ethoxy-2-fluorophenylboronic acid, 4-bromobenzoic acid

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to yield the desired biphenyl compound.

Industrial Production Methods

Industrial production of 3-Ethoxy-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3-Ethoxy-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme kinetics.

    Industrial Applications: The compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary widely based on the specific context of its use. For example, it may inhibit an enzyme by occupying its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-2-fluorobenzoic acid
  • 4-Ethoxy-3-fluorobenzoic acid
  • 2-Ethoxy-4-fluorobenzoic acid

Comparison

3-Ethoxy-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions compared to simpler benzoic acid derivatives. This structural feature can enhance its binding affinity and specificity in biological systems, making it a valuable compound in drug design and materials science.

Properties

IUPAC Name

2-ethoxy-4-(2-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-14-9-10(7-8-12(14)15(17)18)11-5-3-4-6-13(11)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYJURCHUHFGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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